molecular formula C16H12Cl3NO3 B2895593 4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate CAS No. 338395-23-6

4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate

Cat. No.: B2895593
CAS No.: 338395-23-6
M. Wt: 372.63
InChI Key: IOWDNVYSULZDQD-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and an imino ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate typically involves the reaction of 4-chlorophenyl acetic acid with 2,6-dichlorobenzyl alcohol under specific conditions to form the intermediate ester. This intermediate is then subjected to oximation using hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the esterification and oximation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated phenyl groups and imino ester moiety allow it to bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trichlorophenyl derivatives: These compounds share similar structural features but differ in the number and position of chlorine atoms.

    Imino esters: Compounds with similar imino ester functionalities but different substituents on the phenyl rings.

Uniqueness

4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate is unique due to its specific combination of chlorinated phenyl groups and imino ester moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO3/c17-11-4-6-12(7-5-11)23-16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWDNVYSULZDQD-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)OC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.